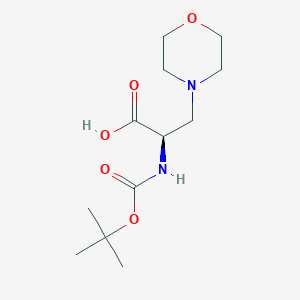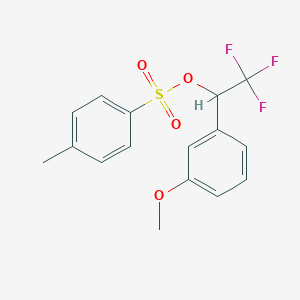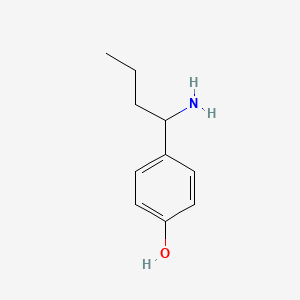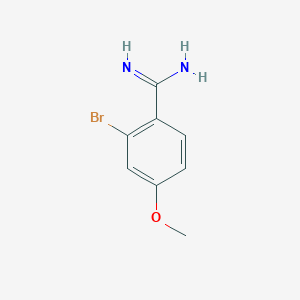
Boc-3-(1-Morpholinyl)-D-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-(1-Morpholinyl)-D-Ala-OH: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a D-alanine residue. This compound is often used in peptide synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-Morpholinyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Morpholine Ring: The protected D-alanine is then reacted with morpholine to introduce the morpholine ring. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-(1-Morpholinyl)-D-Ala-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Various nucleophiles
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 3-(1-Morpholinyl)-D-Ala-OH.
Peptide Conjugates: Coupling reactions result in the formation of peptide chains.
Aplicaciones Científicas De Investigación
Boc-3-(1-Morpholinyl)-D-Ala-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is explored for its potential in developing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein structure-function relationships.
Industrial Applications: The compound is utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-3-(1-Morpholinyl)-D-Ala-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. The morpholine ring can interact with various molecular targets, influencing the compound’s reactivity and interactions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Boc-3-(1-Morpholinyl)-L-Ala-OH: Similar structure but with L-alanine instead of D-alanine.
Boc-3-(1-Piperidinyl)-D-Ala-OH: Contains a piperidine ring instead of a morpholine ring.
Boc-3-(1-Morpholinyl)-Gly-OH: Contains glycine instead of D-alanine.
Uniqueness
Boc-3-(1-Morpholinyl)-D-Ala-OH is unique due to the presence of the D-alanine residue, which can impart different stereochemical properties compared to its L-alanine counterpart. The morpholine ring also provides distinct chemical reactivity and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H22N2O5 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |
Clave InChI |
MBIZSSCBPBRSDT-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CN1CCOCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272307.png)

![tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12272316.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
![[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12272354.png)
![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)
![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)
